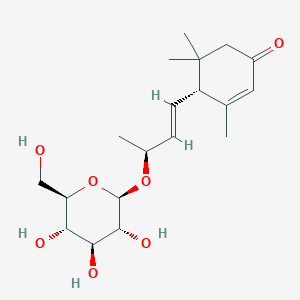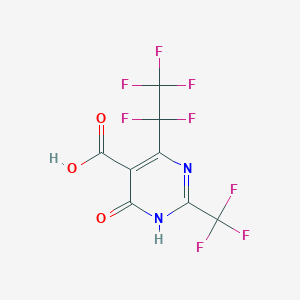![molecular formula C9H7F3N2S B13433262 (2R)-2-amino-2-[4-(trifluoromethylsulfanyl)phenyl]acetonitrile](/img/structure/B13433262.png)
(2R)-2-amino-2-[4-(trifluoromethylsulfanyl)phenyl]acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-2-amino-2-[4-(trifluoromethylsulfanyl)phenyl]acetonitrile is a compound of significant interest in the field of organic chemistry. This compound features a trifluoromethylsulfanyl group attached to a phenyl ring, which is further connected to an aminoacetonitrile moiety. The presence of the trifluoromethylsulfanyl group imparts unique chemical properties, making it a valuable compound for various applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-amino-2-[4-(trifluoromethylsulfanyl)phenyl]acetonitrile typically involves the introduction of the trifluoromethylsulfanyl group to a suitable precursor. One common method is the nucleophilic substitution reaction where a trifluoromethylsulfanyl group is introduced to a phenyl ring. This can be achieved using reagents such as trifluoromethylsulfenyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions
(2R)-2-amino-2-[4-(trifluoromethylsulfanyl)phenyl]acetonitrile undergoes various types of chemical reactions, including:
Oxidation: The trifluoromethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The amino group can participate in substitution reactions to form derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Various electrophiles can be used in the presence of a base to facilitate substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, primary amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
(2R)-2-amino-2-[4-(trifluoromethylsulfanyl)phenyl]acetonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and protein binding due to its unique chemical properties.
Industry: Used in the development of specialty chemicals and materials with specific functional properties.
Mecanismo De Acción
The mechanism by which (2R)-2-amino-2-[4-(trifluoromethylsulfanyl)phenyl]acetonitrile exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethylsulfanyl group can enhance binding affinity and specificity, influencing the compound’s activity. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, and alteration of cellular signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
Triflamides: Compounds containing the trifluoromethanesulfonyl group, known for their high NH-acidity and catalytic activity.
Difluoromethylated Compounds: These compounds feature the difluoromethyl group and are used in various chemical reactions and applications.
Trifluoromethylpyridine: A compound with a trifluoromethyl group attached to a pyridine ring, used in similar applications.
Uniqueness
(2R)-2-amino-2-[4-(trifluoromethylsulfanyl)phenyl]acetonitrile is unique due to the presence of both the trifluoromethylsulfanyl group and the aminoacetonitrile moiety. This combination imparts distinct chemical properties, making it a versatile compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C9H7F3N2S |
|---|---|
Peso molecular |
232.23 g/mol |
Nombre IUPAC |
(2R)-2-amino-2-[4-(trifluoromethylsulfanyl)phenyl]acetonitrile |
InChI |
InChI=1S/C9H7F3N2S/c10-9(11,12)15-7-3-1-6(2-4-7)8(14)5-13/h1-4,8H,14H2/t8-/m0/s1 |
Clave InChI |
GCRYPQGJURZRBT-QMMMGPOBSA-N |
SMILES isomérico |
C1=CC(=CC=C1[C@H](C#N)N)SC(F)(F)F |
SMILES canónico |
C1=CC(=CC=C1C(C#N)N)SC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(6-chloropyridin-3-yl)methyl]-N-ethyl-N'-methylmethanimidamide](/img/structure/B13433184.png)
![2-amino-3H-pyrrolo[2,3-d]pyrimidine-4(7H)-thione](/img/structure/B13433185.png)









![1-[2,4-Difluoro-3-(trifluoromethoxy)phenyl]-2,2,2-trifluoroethanone](/img/structure/B13433232.png)
![[(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] 2-non-8-enyl-3-oxotridec-12-enoate](/img/structure/B13433233.png)

